Cas no 2138294-04-7 (1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride)

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its key structural features include a diethyl-substituted tetrahydroquinazoline core and a reactive sulfonyl fluoride group, which serves as a versatile electrophile for selective modifications. This compound is particularly valued for its stability under mild conditions and its ability to participate in sulfur(VI)-fluoride exchange (SuFEx) click chemistry, enabling efficient covalent bonding with nucleophiles. Its well-defined reactivity profile makes it useful for probing biological targets or constructing complex molecular architectures. The compound's synthetic utility is further enhanced by its compatibility with a range of solvents and functional groups.
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride structure
2138294-04-7 structure
Product name:1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride
CAS No:2138294-04-7
MF:C12H13FN2O4S
Molecular Weight:300.306025266647
CID:6564448
PubChem ID:165453615

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride
    • 2138294-04-7
    • EN300-728851
    • 1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride
    • インチ: 1S/C12H13FN2O4S/c1-3-14-10-6-5-8(20(13,18)19)7-9(10)11(16)15(4-2)12(14)17/h5-7H,3-4H2,1-2H3
    • InChIKey: KQBJVIBSJHDZPX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)C(N(CC)C(N2CC)=O)=O)(=O)(=O)F

計算された属性

  • 精确分子量: 300.05800624g/mol
  • 同位素质量: 300.05800624g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 516
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • XLogP3: 1.3

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-728851-1.0g
1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride
2138294-04-7
1g
$0.0 2023-06-06

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride 関連文献

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluorideに関する追加情報

Introduction to 1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride (CAS No. 2138294-04-7) and Its Applications in Modern Chemical Biology

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138294-04-7, is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinazoline derivatives class, a family of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its sulfonyl fluoride functionality and the presence of a diethyl group at the 1-position, contribute to its unique reactivity and make it a valuable tool in synthetic chemistry and drug discovery.

The sulfonyl fluoride moiety is a key feature of this molecule, as it serves as an excellent leaving group in nucleophilic substitution reactions. This property makes it particularly useful in the synthesis of more complex molecules via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Additionally, the dioxo group at the 2-position introduces electrophilic characteristics to the quinazoline core, facilitating further functionalization and enabling the construction of intricate molecular architectures.

In recent years, quinazoline derivatives have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The 1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride compound has been explored in several research contexts, particularly in the development of novel inhibitors targeting specific biological pathways. For instance, studies have shown its potential in inhibiting kinases and other enzymes involved in cancer progression.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its pharmacokinetic properties. Researchers have leveraged this flexibility to design analogs with improved solubility, bioavailability, and target specificity. Furthermore, the sulfonyl fluoride group can be selectively removed under mild conditions to introduce other functional groups or to generate intermediates for further derivatization.

The synthesis of 1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the condensation of ethyl acetoacetate with ethyl bromide to form the tetrahydroquinazoline core. Subsequent oxidation and sulfonylation steps introduce the dioxo and sulfonyl fluoride functionalities respectively. This synthetic route exemplifies the compound's role as a building block in complex molecule synthesis.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity and mechanism of action. Molecular modeling studies have provided insights into how it interacts with biological targets at the molecular level. These studies have been instrumental in guiding medicinal chemists toward designing more effective drug candidates based on quinazoline scaffolds.

The pharmaceutical industry has shown particular interest in quinazoline derivatives due to their potential as lead compounds for new therapies. The 1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride compound is no exception and has been tested in various preclinical models to assess its efficacy and safety profiles. Preliminary results suggest that it exhibits promising activity against certain types of cancer cells while maintaining a favorable toxicity profile.

In addition to its pharmaceutical applications, 1 ,3 - diethyl - 2 ,4 - dioxo - 1 ,2 ,3 ,4 - tetrahydroquinazoline - 6 - sulfonyl fluoride also finds utility in academic research as a tool compound for studying enzyme mechanisms and developing new synthetic methodologies. Its unique structural features make it an attractive candidate for probing biological pathways and exploring novel chemical transformations.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications across multiple domains. As our understanding of molecular interactions continues to grow, so too will the ways in which this versatile molecule can be harnessed for scientific discovery and therapeutic innovation.

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